(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile
Description
(2E)-2-(1,3-Benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile is a nitrile-substituted α,β-unsaturated enone derivative featuring a benzoxazole core. The benzoxazole moiety, a bicyclic structure containing oxygen and nitrogen atoms, confers unique electronic and steric properties to the compound.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFIWHGQTNLKRR-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile typically involves the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring. This is followed by a Knoevenagel condensation with 3-fluorobenzaldehyde and malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogs and Heterocyclic Variations
The compound belongs to a broader class of α,β-unsaturated nitriles with heterocyclic substituents. Key analogs include:
Key Structural Differences :
- Heteroatom Substitution : The target compound’s benzoxazole (O and N) contrasts with benzothiazole (S and N) in analogs like CCG-63802, altering electronic properties and hydrogen-bonding capacity .
- Fluorophenyl vs. Other Aryl Groups: The 3-fluorophenyl group may enhance metabolic stability and binding affinity compared to non-halogenated aryl substituents (e.g., thiophene in 5a) .
Physical and Crystallographic Properties
Crystallographic data for benzothiazole analogs (e.g., monoclinic P21/c symmetry, Z = 4, CuKα radiation) in suggest that the target compound may adopt similar packing arrangements, with fluorophenyl groups influencing intermolecular interactions and lattice stability .
Biological Activity
The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile is a member of the benzoxazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound features a benzoxazole ring and a fluorophenyl group, which contribute to its unique reactivity and biological interactions. The compound's IUPAC name is as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 618389-62-1 |
| Molecular Formula | C18H14FN3O |
| Molecular Weight | 305.32 g/mol |
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. Specifically, studies have shown that compounds related to this compound possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for various derivatives:
| Compound | MIC against B. subtilis (µg/mL) | MIC against C. albicans (µg/mL) |
|---|---|---|
| Compound A | 50 | 25 |
| Compound B | 100 | 10 |
| This compound | 75 | 30 |
Cytotoxicity and Anticancer Potential
The compound has demonstrated cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). In vitro studies reveal that it can induce apoptosis and inhibit cell proliferation . The structure–activity relationship indicates that modifications to the benzoxazole ring can enhance or diminish cytotoxicity.
The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways related to growth and survival .
Case Studies
- Anticancer Activity : A study focused on the effect of this compound on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis confirmed increased rates of apoptosis at these concentrations.
- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard strains of Escherichia coli and Staphylococcus aureus. While it showed limited activity against Gram-negative bacteria, it effectively inhibited the growth of Gram-positive strains.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. A common approach includes:
- Knoevenagel condensation between a benzoxazole aldehyde derivative and a fluorophenyl nitrile precursor.
- Use of polar aprotic solvents (e.g., DMF or acetonitrile) and bases (e.g., K₂CO₃) to facilitate deprotonation and coupling .
- Temperature control (60–100°C) to optimize yield and minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical for isolating the E-isomer .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry (e.g., E-configuration via coupling constants) and aromatic substituent positions .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms planarity of the π-conjugated system .
- HPLC-PDA/MS : Assesses purity (>95%) and detects trace impurities (e.g., unreacted starting materials) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in aqueous buffers. Solubility testing via saturation shake-flask method is recommended .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert atmosphere. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect enhances α,β-unsaturated ketone reactivity .
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize binding poses with fluorophenyl-benzoxazole motifs occupying hydrophobic pockets .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity may arise from differences in ATP-based vs. resazurin assays .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence potency .
- SAR Analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl analogs) to isolate structural determinants of activity .
Q. How can regioselectivity challenges in derivatization reactions (e.g., nitrile functionalization) be addressed?
Methodological Answer:
- Protecting Groups : Temporarily shield the benzoxazole nitrogen with Boc groups during nitrile hydrolysis to prevent side reactions .
- Metal Catalysis : Employ Pd-catalyzed cyanation or Cu-mediated coupling to introduce substituents at specific positions .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent polarity to favor desired intermediates (e.g., lower temps stabilize kinetic products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
